![molecular formula C17H20ClNO2 B1376866 3-Amino-2,2-dibenzyl-propionic acid hydrochloride CAS No. 1360547-52-9](/img/structure/B1376866.png)
3-Amino-2,2-dibenzyl-propionic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-Amino-2,2-dibenzyl-propionic acid hydrochloride is 305.8 g/mol. The exact structure is not provided in the search results, but it can be inferred from the molecular formula that it contains 17 carbon atoms, 20 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom.Scientific Research Applications
Synthesis and Building Blocks for Drug Development
3-Amino-2,2-dibenzyl-propionic acid hydrochloride plays a significant role in the synthesis of complex molecules for pharmaceutical research. For instance, it serves as a key intermediate in the preparation of aminoalkyl chlorohydrin hydrochlorides, which are crucial for developing hydroxyethylamine-based HIV protease inhibitors. This process highlights the compound's versatility as a building block for creating therapeutics targeting specific diseases like HIV, showcasing its importance in medicinal chemistry and drug design. The preparation techniques emphasize enantiomeric purity and isomeric selectivity, ensuring high-quality intermediates for subsequent pharmaceutical applications (Beaulieu & Wernic, 1996).
Chemical Synthesis and Characterization
In another aspect, 3-Amino-2,2-dibenzyl-propionic acid hydrochloride is instrumental in synthesizing peptides and other organic compounds. It has been utilized in creating esters and amides, pivotal in peptide synthesis, demonstrating its broad applicability in organic chemistry. These synthesis routes often involve the transformation of amino acid derivatives through reactions that yield high-purity products, crucial for further chemical studies and applications in biochemistry (Stewart, 1967).
Enzymatic Reactions and Biochemical Studies
Moreover, 3-Amino-2,2-dibenzyl-propionic acid hydrochloride is significant in studying enzymatic reactions and biochemical pathways. For example, its derivatives have been explored in the context of enzymatic uric acid assays, highlighting its utility in clinical chemistry for developing diagnostic methods and understanding metabolic processes involving uric acid and related compounds (Fossati, Prencipe, & Berti, 2010).
Advanced Material Synthesis
Furthermore, the compound finds applications in the synthesis of advanced materials and coordination chemistry. Its derivatives have been used to create complex ligands for metal ions, contributing to the development of novel materials with potential applications in catalysis, magnetic materials, and more. This area of research emphasizes the compound's role in bridging organic chemistry with materials science, offering new avenues for creating innovative materials with specific chemical and physical properties (Liu, Wong, Rettig, & Orvig, 1993).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-2-benzyl-3-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c18-13-17(16(19)20,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13,18H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZRLHXTVUEOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dibenzyl-propionic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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